molecular formula C8H13Cl2N3O2 B13605068 methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoatedihydrochloride

methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoatedihydrochloride

Cat. No.: B13605068
M. Wt: 254.11 g/mol
InChI Key: VPQJASUVYQWOMY-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoatedihydrochloride is a compound that features a pyrimidine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoatedihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO₄, H₂O₂

    Reducing agents: NaBH₄, LiAlH₄

    Substituting agents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoatedihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoatedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in cell proliferation and apoptosis. The compound’s pyrimidine ring structure allows it to bind to active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoatedihydrochloride is unique due to its specific structural features, such as the presence of the amino group and the pyrimidine ring, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

methyl (2R)-2-amino-3-pyrimidin-4-ylpropanoate;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7(9)4-6-2-3-10-5-11-6;;/h2-3,5,7H,4,9H2,1H3;2*1H/t7-;;/m1../s1

InChI Key

VPQJASUVYQWOMY-XCUBXKJBSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=NC=NC=C1)N.Cl.Cl

Canonical SMILES

COC(=O)C(CC1=NC=NC=C1)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.